LyP-1 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H66F3N17O14S2 |

|---|---|

Molecular Weight |

1106.2 g/mol |

IUPAC Name |

(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21+,22+,23+,27+;/m1./s1 |

InChI Key |

SPBNDGIFBKBJLV-OHIMOQKDSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of LyP-1 TFA: A Technical Guide for Researchers

An In-depth Examination of the LyP-1 Peptide, its Trifluoroacetic Acid Counterpart, and Associated Methodologies for Scientific Investigation.

This technical guide provides a comprehensive overview of the structure, properties, and functional pathways of the LyP-1 TFA peptide. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this tumor-homing peptide for therapeutic and diagnostic applications. This document details the physicochemical characteristics of this compound, protocols for its synthesis and analysis, and its known signaling mechanisms.

Core Structure and Physicochemical Properties of this compound

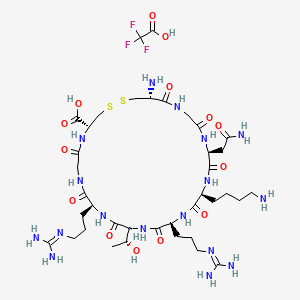

The LyP-1 peptide is a synthetic nonapeptide, meaning it is composed of nine amino acids.[1] Its sequence is Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys (CGNKRTRGC).[1] A key structural feature of LyP-1 is its cyclic conformation, which is formed by a disulfide bond between the two cysteine residues at positions 1 and 9.[1][2] This cyclization is crucial for its biological activity.

The "TFA" designation in this compound refers to trifluoroacetic acid. TFA is a strong organic acid commonly used during the solid-phase synthesis and purification of peptides.[3] It serves as a cleavage agent to release the synthesized peptide from the solid support resin and as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[4] Consequently, the final lyophilized peptide product is often a salt, with TFA acting as the counterion to the positively charged residues in the peptide. While TFA facilitates high-purity peptide production, its presence can influence the peptide's net weight, solubility, and conformation, and it may have cytotoxic effects at high concentrations.[3] For sensitive biological assays, removal of TFA may be necessary.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of the LyP-1 peptide.

| Property | Value | Source |

| Amino Acid Sequence | Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys | [1][2] |

| Molecular Formula | C36H65N17O12S2 | [3] |

| Molecular Weight | 992.14 Da | [2][5] |

| Theoretical Isoelectric Point (pI) | 10.12 | [3] |

| Purity (typical) | ≥95% (as determined by HPLC) | [6] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) and aqueous solutions. TFA salt form generally enhances aqueous solubility. | [2][3] |

| Appearance | White to off-white solid | [2] |

Experimental Protocols

This section outlines the standard methodologies for the synthesis, purification, and functional analysis of the LyP-1 peptide.

Solid-Phase Peptide Synthesis (SPPS) of LyP-1

The following is a representative protocol for the synthesis of LyP-1 based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

-

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the LyP-1 sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether.

-

Cyclization: The linear peptide is then cyclized to form the disulfide bond. This is typically achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.

-

Lyophilization: Lyophilize the crude cyclic peptide to obtain a powder.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude lyophilized LyP-1 peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Preparative C18 HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude LyP-1 peptide in a minimal amount of Solvent A. Filter the solution to remove any particulates.

-

Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Gradient Elution: Inject the peptide solution onto the column and elute with a linear gradient of increasing Solvent B concentration (e.g., 5% to 60% Solvent B over 40 minutes) at a constant flow rate.

-

Fraction Collection: Monitor the elution profile at a wavelength of 214-220 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

Characterization by Mass Spectrometry

The identity of the purified LyP-1 peptide should be confirmed by mass spectrometry to ensure the molecular weight matches the theoretical value.

In Vitro Cell Binding Assay

This protocol describes a typical experiment to assess the binding of LyP-1 to target cells.

Materials:

-

FITC-conjugated LyP-1 peptide

-

Target cells (e.g., MDA-MB-435 breast cancer cells, known to express the LyP-1 receptor p32)

-

Control cells (not expressing p32)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture: Culture the target and control cells to approximately 80% confluency.

-

Incubation: Incubate the cells with a specific concentration of FITC-conjugated LyP-1 peptide in cell culture medium for a defined period (e.g., 1 hour) at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove any unbound peptide.

-

Analysis:

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer to quantify the percentage of peptide-positive cells and the mean fluorescence intensity.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the cellular localization of the peptide.

-

Signaling Pathways and Experimental Workflows

LyP-1 Signaling Pathway

LyP-1 exerts its tumor-homing and penetrating effects through a multi-step signaling process. Initially, the cyclic LyP-1 peptide binds to its primary receptor, p32 (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages.[1] Following this binding, LyP-1 is proteolytically cleaved into a linear, truncated form called tLyP-1.[1] This cleavage exposes a C-terminal CendR (C-end rule) motif (R/KXXR/K). The exposed CendR motif in tLyP-1 then binds to neuropilin-1 (NRP1) and/or neuropilin-2 (NRP2), which act as secondary receptors.[1][7] This interaction with neuropilins triggers internalization of the peptide into the cell.[1] The activation of NRPs can influence downstream signaling pathways involved in angiogenesis, cell migration, and apoptosis.[8][9]

Caption: LyP-1 signaling pathway from cell surface binding to internalization.

General Experimental Workflow for LyP-1 Studies

The following diagram illustrates a typical workflow for the investigation and application of the LyP-1 peptide.

References

- 1. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LyP-1 peptide [novoprolabs.com]

- 4. bachem.com [bachem.com]

- 5. LyP-1 | TargetMol [targetmol.com]

- 6. LyP-1, Peptide 1 - 1 mg [anaspec.com]

- 7. The penetrating properties of the tumor homing peptide LyP-1 in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NRP1 transport of cancer therapeutics mediated by tumor-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Neuropilins, as Relevant Oncology Target: Their Role in the Tumoral Microenvironment [frontiersin.org]

An In-depth Technical Guide to the LyP-1 Peptide: Sequence, Disulfide Bridge, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LyP-1 peptide, a cyclic nonapeptide with the sequence CGNKRTRGC, has emerged as a significant tool in targeted cancer therapy and imaging. Its unique ability to home to tumor tissues and penetrate cell membranes is attributed to a dual-receptor binding mechanism and a critical disulfide bridge that maintains its cyclic structure. This technical guide provides a comprehensive overview of the LyP-1 peptide, including its biochemical properties, the crucial role of its disulfide bridge, and its mechanism of action. Detailed experimental protocols for its synthesis, receptor binding assays, and in vivo imaging are presented to facilitate its application in research and drug development.

LyP-1 Peptide: Core Characteristics

The LyP-1 peptide is a synthetic nine-amino-acid peptide with a disulfide bond between the two cysteine residues at positions 1 and 9.[1][2] This cyclization is essential for its initial receptor recognition and stability.

Amino Acid Sequence and Physicochemical Properties

The primary structure of the LyP-1 peptide is composed of the following amino acids: Cysteine - Glycine - Asparagine - Lysine - Arginine - Threonine - Arginine - Glycine - Cysteine. The presence of multiple basic residues (Lysine and Arginine) contributes to its overall positive charge and interaction with cell surface receptors.

| Property | Value | Reference |

| Amino Acid Sequence | CGNKRTRGC | [1][2] |

| Disulfide Bridge | Cys1 - Cys9 | [2] |

| Molecular Weight | ~992.14 Da | [2] |

| Binding Affinity (Kd) for p32 | 3 µM |

The Critical Role of the Disulfide Bridge

The disulfide bridge between Cys1 and Cys9 is a key structural feature of the LyP-1 peptide. This covalent bond confers a cyclic conformation to the peptide, which is crucial for its initial binding to its primary receptor, p32.[1] The cyclic structure provides conformational rigidity, which can enhance binding affinity and selectivity compared to its linear counterpart. Furthermore, the disulfide bond contributes to the peptide's stability in the physiological environment, protecting it from rapid degradation by proteases.

Mechanism of Action: A Dual-Receptor Targeting Strategy

The tumor-homing and cell-penetrating properties of LyP-1 are governed by a sequential, dual-receptor binding mechanism. This process is initiated by the binding of the cyclic LyP-1 to the p32 protein, which is overexpressed on the surface of various tumor cells and tumor-associated macrophages.

Following this initial binding, the LyP-1 peptide undergoes proteolytic cleavage, which linearizes the peptide and exposes a cryptic C-terminal CendR (C-end rule) motif, (R/K)XX(R/K). This truncated form of LyP-1, known as tLyP-1 (CGNKRTR), then binds with high affinity to Neuropilin-1 (NRP-1), a receptor also overexpressed in tumor vasculature and tumor cells. The interaction with NRP-1 triggers the CendR pathway, leading to receptor-mediated endocytosis and subsequent internalization of the peptide and any conjugated cargo into the cell.

References

An In-depth Technical Guide to the Discovery of LyP-1 Through Phage Display

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of the tumor-homing peptide LyP-1 represents a significant advancement in the field of targeted cancer therapy and diagnostics. Identified through a sophisticated phage display screening process, LyP-1 (amino acid sequence: CGNKRTRGC) demonstrates a remarkable specificity for the tumor microenvironment, including tumor cells, tumor-associated lymphatic vessels, and macrophages. Its primary receptor has been identified as p32, a protein aberrantly overexpressed on the surface of various cancer cells. LyP-1 not only homes to and penetrates tumor tissue but also exhibits intrinsic pro-apoptotic activity, making it a unique and promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the discovery of LyP-1, detailing the experimental protocols, summarizing key quantitative data, and visualizing the critical pathways and workflows involved.

The Discovery of LyP-1 via Phage Display

Phage display is a powerful high-throughput screening technique used to identify peptides and antibodies with high affinity to a specific target from a vast library. This technology was pivotal in the isolation of LyP-1. The process involves genetically engineering bacteriophages to express a library of random peptides on their coat proteins, thereby linking the displayed peptide (phenotype) to its encoding DNA sequence (genotype).

Experimental Protocol: Phage Display Screening for LyP-1

The identification of LyP-1 involved a multi-step screening strategy combining ex vivo and in vivo panning to enrich for phages that bind specifically to the tumor microenvironment.

Objective: To isolate peptides that home to tumor cells and tumor-associated vasculature from a random peptide library.

Materials:

-

Phage Library: A T7 phage-displayed cyclic 7-mer random peptide library (CX7C).

-

Animal Model: Nude mice bearing human MDA-MB-435 breast cancer xenografts.

-

Reagents: Collagenase, anti-mouse CD31 magnetic beads, cell culture media, buffers (e.g., PBS with Tween-20), E. coli for phage amplification.

Methodology:

-

Tumor Cell Suspension Preparation:

-

Excise MDA-MB-435 xenograft tumors from mice.

-

Mince the tissue and digest with collagenase to obtain a single-cell suspension.

-

-

Ex Vivo Biopanning (Pre-selection):

-

Incubate the prepared tumor cell suspension with the T7 phage-displayed CX7C library.

-

To eliminate phages that bind to normal blood vessel endothelium, deplete the cell suspension of endothelial cells using magnetic beads coated with anti-mouse CD31 antibody.

-

Collect the phage pool that remains bound to the CD31-deficient cell population (enriched for tumor cells and other stromal cells).

-

-

Phage Amplification:

-

Infect a suitable E. coli host strain with the eluted phages.

-

Amplify the phages overnight in culture.

-

Purify and concentrate the amplified phage pool for the next round of selection.

-

-

In Vivo Biopanning:

-

Intravenously inject the amplified phage pool from the ex vivo step into MDA-MB-435 tumor-bearing mice.

-

Allow the phages to circulate for a defined period (e.g., 10 minutes to 1 hour) to enable binding to their targets in vivo.

-

Perfuse the mice with saline to remove unbound and circulating phages.

-

Excise the tumors and homogenize the tissue.

-

-

Phage Rescue and Iteration:

-

Rescue the phages bound to the tumor tissue by infecting E. coli.

-

Amplify the rescued phages.

-

Repeat the in vivo biopanning and amplification steps for several rounds (typically 3-5) to enrich for the highest-affinity binders.

-

-

Clone Identification and Sequencing:

-

After the final round of panning, plate the rescued phages on agar (B569324) to isolate individual clones (plaques).

-

Pick individual plaques and amplify them.

-

Isolate the phage DNA and sequence the insert corresponding to the displayed peptide.

-

The sequence CGNKRTRGC, designated LyP-1, was identified as a highly enriched clone.

-

Visualization: Phage Display Workflow for LyP-1 Discovery

LyP-1: Receptor Binding and Pro-Apoptotic Mechanism

Following its isolation, research focused on identifying the molecular target of LyP-1 and elucidating its mechanism of action.

Identification of the p32 Receptor

The primary receptor for LyP-1 was identified as the protein p32 (also known as gC1qR or HABP). p32 is a mitochondrial protein that is aberrantly expressed on the cell surface of tumor cells, tumor-associated macrophages, and endothelial cells in the tumor microenvironment. This differential expression is key to LyP-1's tumor specificity. The identification was confirmed through multiple lines of evidence, including pull-down assays from tumor cell extracts using biotinylated LyP-1, followed by mass spectrometry.

The CendR Pathway and Tumor Penetration

LyP-1's ability to not only home to but also penetrate deep into tumor tissue is a critical feature for therapeutic delivery. This process is mediated by the C-end rule (CendR) pathway.

-

Initial Binding: The cyclic LyP-1 peptide first binds to its primary receptor, p32, on the surface of tumor or endothelial cells.

-

Proteolytic Cleavage: Cell surface proteases cleave the cyclic LyP-1, exposing a cryptic C-terminal motif (R/KXXR/K). This creates the truncated, linear peptide tLyP-1 (CGNKRTR).

-

Secondary Receptor Binding: The newly exposed CendR motif of tLyP-1 binds to a secondary receptor, Neuropilin-1 (NRP-1) or Neuropilin-2 (NRP-2), which are overexpressed in many tumors.

-

Internalization: Binding to NRP-1/2 triggers an active transport pathway, leading to the internalization of the peptide and any conjugated cargo, allowing it to penetrate through the vessel wall and deep into the tumor parenchyma.

Pro-Apoptotic Signaling

Uniquely, LyP-1 possesses intrinsic anti-tumor activity. Systemic administration of the LyP-1 peptide alone has been shown to induce apoptosis in tumor cells and inhibit tumor growth. While the complete signaling cascade is still under investigation, it is believed to be initiated by the binding of LyP-1 to its receptor, p32. p32 is known to be a regulator of the balance between oxidative phosphorylation and glycolysis, and its engagement by LyP-1 may disrupt critical metabolic pathways in cancer cells, ultimately leading to programmed cell death.

Visualization: LyP-1 Signaling and Penetration Pathway

Quantitative Analysis of LyP-1 Efficacy

The efficacy of LyP-1 has been quantified in numerous preclinical studies, demonstrating its potential for both targeted delivery and direct therapeutic effect.

Data Presentation: Tumor Homing and Accumulation

The following table summarizes key findings related to the specificity and efficiency of LyP-1 in targeting tumor tissues.

| Parameter | Model System | Result | Fold Increase (vs. Control) | Reference |

| Phage Homing | MDA-MB-435 Xenograft | Phage titer in tumor | ~60x | |

| Phage Binding | MDA-MB-435 Cell Suspension | Phage binding to cells | ~7000x | |

| Nanoparticle Delivery | K7M2 Osteosarcoma | In vivo tumor accumulation | ~3x | |

| Nanoparticle Delivery | 4T1 Breast Cancer | Bi2S3 NP accumulation (4.5h) | 1.7x | |

| Peptide Homing to LN | 4T1 Breast Cancer | Fluorescence in metastatic LN | 4.52x (at day 21) |

Data Presentation: Therapeutic Efficacy

The intrinsic anti-tumor effect of LyP-1 and its ability to enhance other therapies are highlighted in the data below.

| Treatment | Model System | Key Finding | Outcome | Reference |

| LyP-1 Peptide | MDA-MB-435 Xenograft | Tumor growth inhibition | ~50% reduction in mean tumor volume | |

| LyP-1-micelle-ART | Orthotopic Breast Tumor | Tumor growth inhibition | Significantly higher than free ART | |

| LyP-1 + Radiotherapy | 4T1 Breast Cancer | Combined therapy | Tumor weight reduced to 40% of control |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to validate LyP-1's function.

Protocol: In Vivo Tumor Homing Assay

Objective: To quantify the accumulation and biodistribution of LyP-1 in a tumor-bearing animal model.

Materials:

-

Animal Model: Mice bearing subcutaneous or orthotopic tumors (e.g., 4T1, MDA-MB-435).

-

Test Article: Fluorescently labeled LyP-1 (e.g., Cy5.5-LyP-1 or FAM-LyP-1).

-

Control Article: Labeled scrambled peptide or free fluorescent dye.

-

Equipment: In vivo imaging system (IVIS) or similar fluorescence imager, equipment for tissue collection and homogenization, fluorescence plate reader or flow cytometer.

Methodology:

-

Animal Preparation: Once tumors reach a predetermined size, randomize mice into treatment and control groups.

-

Injection: Administer the fluorescently labeled LyP-1 or control article via intravenous (tail vein) or intraperitoneal injection.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an IVIS.

-

Biodistribution Analysis:

-

At the final time point, euthanize the mice.

-

Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

-

Image the excised organs ex vivo to quantify fluorescence intensity in each tissue.

-

-

Quantitative Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and organs to measure the average fluorescence intensity.

-

Alternatively, homogenize the tissues and measure fluorescence using a plate reader. Normalize the signal to tissue weight.

-

Calculate the tumor-to-muscle ratio or compare the signal in the LyP-1 group to the control group to determine targeting specificity.

-

Visualization: In Vivo Efficacy Study Workflow

Conclusion and Future Directions

The discovery of LyP-1 through phage display has provided the scientific community with a powerful tool for targeting the tumor microenvironment. Its unique dual function as both a homing peptide for drug delivery and a direct pro-apoptotic agent makes it an exceptionally attractive candidate for oncologic applications. The quantitative data consistently demonstrate its specificity and efficacy in preclinical models. Future work will likely focus on translating these findings into clinical applications, including the development of LyP-1-based imaging agents for improved cancer diagnosis and staging, as well as LyP-1-drug conjugates for highly targeted and potent cancer therapies. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to build upon this promising platform.

The Influence of Trifluoroacetate Salt on the Physicochemical and Biological Characteristics of the Tumor-Homing Peptide LyP-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of trifluoroacetate (B77799) (TFA) salt in the characteristics of the tumor-homing peptide, LyP-1. LyP-1, a cyclic nine-amino acid peptide (CGNKRTRGC), has garnered significant interest in oncology for its ability to selectively target the p32 receptor (gC1qR), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages. The synthesis and purification of LyP-1, predominantly through solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), typically result in the peptide being isolated as a TFA salt. This guide explores the implications of the TFA counterion on the physicochemical properties and biological activity of LyP-1, providing a comprehensive resource for researchers and drug development professionals. While direct quantitative comparisons of LyP-1 in different salt forms are not extensively available in peer-reviewed literature, this document compiles established principles of peptide chemistry and available data on LyP-1 to offer critical insights.

Introduction to LyP-1 and the Role of TFA

LyP-1 is a promising ligand for targeted cancer therapy and imaging. Its ability to home to tumor tissues and penetrate cells makes it an attractive candidate for delivering therapeutic payloads.[1] The standard manufacturing process for synthetic peptides like LyP-1 involves the use of trifluoroacetic acid (TFA) for both the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent during RP-HPLC purification.[2][3] Consequently, the final lyophilized product is often a peptide-TFA salt.[4]

While essential for synthesis and purification, the presence of residual TFA as a counterion can significantly influence the peptide's characteristics, including its solubility, stability, aggregation propensity, and, most importantly, its biological activity.[5] Understanding and controlling the salt form of LyP-1 is, therefore, a critical consideration in its development as a therapeutic or diagnostic agent.

Physicochemical Characteristics of LyP-1 TFA Salt

The trifluoroacetate counterion can modulate several key physicochemical properties of the LyP-1 peptide.

Solubility

The salt form of a peptide plays a crucial role in its solubility. Basic peptides, such as LyP-1 with its lysine (B10760008) and arginine residues, may exhibit enhanced solubility in acidic solutions.[1] The presence of the TFA counterion generally improves the solubility of peptides in aqueous solutions.[6]

Table 1: General Solubility Guidelines for Peptides

| Peptide Characteristics | Recommended Primary Solvent | Dilution Solvent |

| Basic Peptides (like LyP-1) | Small amount of Acetic Acid or TFA | Water or aqueous buffer (e.g., PBS) |

| Acidic Peptides | Small amount of 0.1% aqueous NH3 | Water or aqueous buffer |

| Hydrophobic Peptides | DMSO, DMF, Acetonitrile | Water or aqueous buffer (with caution) |

| Cysteine-containing Peptides | Degassed acidic buffers | Degassed acidic buffers |

Note: This table provides general guidance. Specific solubility of LyP-1 in various salt forms and solvents should be determined empirically.

Stability

The stability of peptides can be influenced by their counterions. While specific stability data for this compound versus other salt forms is limited, some studies on other peptides suggest that the choice of counterion can affect stability against degradation. For instance, peptides with free sulfhydryl groups, like the cysteines in LyP-1 that form a disulfide bridge, may exhibit better stability as HCl salts against potential oxidation.[4] However, the cyclic nature of LyP-1, due to the disulfide bond, is expected to confer a higher degree of stability compared to its linear counterpart.[7]

Aggregation

Peptide aggregation is a significant concern in drug development, as it can lead to loss of activity and potential immunogenicity.[8] The counterion can influence aggregation propensity. While no specific studies on the aggregation of different LyP-1 salt forms were identified, research on other peptides has shown that TFA can impact fibrillation kinetics.[9][10]

Biological Characteristics and Mechanism of Action

The ultimate goal in characterizing LyP-1 is to understand how its salt form impacts its biological function. Residual TFA has been shown in various studies to potentially interfere with biological assays, sometimes inhibiting cell growth even at low concentrations.[5] Therefore, for cellular and in vivo studies, it is often recommended to exchange the TFA salt for a more biocompatible counterion like acetate (B1210297) or hydrochloride.[11][12]

LyP-1 Signaling and Internalization Pathway

LyP-1 exerts its biological effects through a multi-step process involving receptor binding, proteolytic cleavage, and subsequent cell internalization.

Caption: LyP-1 internalization and signaling pathway.

The process begins with the cyclic LyP-1 peptide binding to its primary receptor, p32, which is overexpressed on the surface of tumor cells.[7] Following binding, LyP-1 is proteolytically cleaved, exposing a C-terminal C-end Rule (CendR) motif, resulting in the truncated linear peptide, tLyP-1.[7] This tLyP-1 then binds to neuropilin-1 and/or -2 (NRP1/2), triggering cell internalization.[13] Once inside the cell, LyP-1 or its delivered cargo can induce apoptosis.[7]

LyP-1 Induced Apoptosis

LyP-1 has been shown to have intrinsic pro-apoptotic activity in tumor cells.[7] The precise downstream signaling cascade leading to apoptosis is complex and can be cell-type dependent, but it often involves the activation of caspase pathways.

Caption: A potential pathway for LyP-1 induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of the LyP-1 peptide.

Solid-Phase Peptide Synthesis (SPPS) of LyP-1

Caption: General workflow for Fmoc-based SPPS.

Protocol:

-

Resin Swelling: Swell Fmoc-Cys(Trt)-Wang resin in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with HBTU (3.95 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the LyP-1 sequence (Gly, Arg(Pbf), Thr(tBu), Arg(Pbf), Lys(Boc), Asn(Trt), Gly, Cys(Trt)).

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Lyophilization: Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain the peptide as a white powder (TFA salt).

RP-HPLC Purification of LyP-1

Protocol:

-

Sample Preparation: Dissolve the crude lyophilized LyP-1 peptide in mobile phase A.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 45% mobile phase B over 40 minutes is a typical starting point.

-

Flow Rate: 1 mL/min for analytical scale, scaled up for preparative HPLC.

-

Detection: UV absorbance at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound salt.

TFA to HCl Salt Exchange

Protocol:

-

Dissolution: Dissolve the purified this compound salt in 100 mM HCl.[14]

-

Incubation: Let the solution stand at room temperature for 1 minute.[14]

-

Freezing: Freeze the solution in liquid nitrogen.[14]

-

Lyophilization: Lyophilize the frozen solution overnight.[14]

-

Repeat: Repeat the dissolution, freezing, and lyophilization steps at least two more times to ensure complete salt exchange.[14]

Characterization of LyP-1

Table 2: Methods for Characterization of LyP-1 Peptide

| Technique | Purpose |

| Mass Spectrometry (MS) | Confirm the molecular weight of the synthesized peptide. |

| Analytical RP-HPLC | Determine the purity of the peptide. |

| Amino Acid Analysis | Confirm the amino acid composition and determine peptide concentration. |

| NMR Spectroscopy | Elucidate the three-dimensional structure and confirm disulfide bond formation. |

In Vitro Cell Viability Assay

Protocol:

-

Cell Seeding: Seed tumor cells (e.g., MDA-MB-435, which express p32) in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with varying concentrations of LyP-1 (in the desired salt form and appropriate vehicle control) for 24, 48, or 72 hours.

-

Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or resazurin (B115843) to each well and incubate according to the manufacturer's instructions.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion and Future Directions

The trifluoroacetate salt is an integral part of the synthesis and purification of the LyP-1 peptide. However, its potential to influence the peptide's physicochemical and biological properties necessitates careful consideration and, in many cases, its removal and replacement with a more biocompatible counterion for preclinical and clinical development. While this guide provides a comprehensive overview based on existing knowledge of peptide chemistry and the LyP-1 peptide, there is a clear need for direct, quantitative comparative studies on the different salt forms of LyP-1. Such studies would provide invaluable data for the optimization of LyP-1 formulations and a deeper understanding of how counterions can modulate the activity of this promising anti-cancer agent. Future research should focus on systematically characterizing the solubility, stability, aggregation, and in vitro and in vivo efficacy of LyP-1 as TFA, acetate, and hydrochloride salts to guide its path toward clinical application.

References

- 1. Use of Labelled tLyP-1 as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. bachem.com [bachem.com]

- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 5. genscript.com [genscript.com]

- 6. lifetein.com [lifetein.com]

- 7. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucagon-like peptide 1 aggregates into low-molecular-weight oligomers off-pathway to fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biocat.com [biocat.com]

- 12. biomatik.com [biomatik.com]

- 13. NRP1 transport of cancer therapeutics mediated by tumor-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LyP-1, Peptide 1 | 454487-07-1 | BroadPharm [broadpharm.com]

A Technical Guide to the Biochemical and Biophysical Properties of LyP-1 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the LyP-1 TFA peptide, a significant tool in targeted cancer therapy and imaging. The document outlines its core biochemical and biophysical characteristics, mechanism of action, and the experimental protocols used for its characterization. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

LyP-1 is a cyclic nine-amino-acid peptide (CGNKRTRGC) initially identified through phage display screening for its ability to home to tumor tissues.[1][2] It demonstrates specificity for tumor cells, tumor-associated macrophages, and tumor lymphatics, making it a valuable vector for the targeted delivery of therapeutic and diagnostic agents.[2][3][4] The designation "TFA" refers to trifluoroacetic acid, a common counterion used during the final cleavage step of solid-phase peptide synthesis, which remains associated with the purified peptide salt. LyP-1 not only targets specific cell surface receptors but also possesses intrinsic pro-apoptotic and anti-lymphatic activity, enhancing its therapeutic potential.[2][3]

Biochemical Properties

The fundamental biochemical characteristics of LyP-1 define its structure and inherent biological activity.

Structure and Composition

LyP-1 is a nonapeptide with a disulfide bond between its two cysteine residues, forming a cyclic structure essential for its initial receptor recognition.[2] Its stability has been a subject of study, with modifications like replacing the disulfide bond with a diseleno bond showing increased serum stability while maintaining a similar binding affinity to its primary receptor.[2]

| Property | Value / Description | Citation |

| Amino Acid Sequence | Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys | [2][5] |

| Molecular Weight | 994 Daltons | [2] |

| Structure | Cyclic via a disulfide bond between Cys¹ and Cys⁹ | [2] |

| Form | Typically supplied as a Trifluoroacetate (TFA) salt |

Pro-apoptotic Activity

LyP-1 is not merely a targeting agent; it can actively induce apoptosis in cancer cells that bind and internalize it.[2][3] This pro-apoptotic effect has been observed both in vitro in breast carcinoma cells and in vivo, where systemic treatment with LyP-1 inhibited tumor growth and led to the formation of apoptotic foci within the tumor.[3] The precise mechanism of this induced cell death is still under investigation but is believed to be linked to its interaction with its primary receptor, p32.[2]

Biophysical Properties and Mechanism of Action

The biophysical properties of LyP-1 govern its interaction with target cells, cellular uptake, and tissue penetration.

Receptor Binding and Internalization Pathway

LyP-1's mechanism of entry into cells is a sophisticated, multi-step process involving two different receptors. This "cryptic CendR" pathway allows for both initial targeting and subsequent tissue penetration.

-

Primary Binding: The cyclic LyP-1 peptide first binds to its primary receptor, p32 (also known as gC1qR/HABP1), which is overexpressed on the surface of many tumor cells and tumor-associated stromal cells.[1][6]

-

Proteolytic Cleavage: Following binding to p32, LyP-1 is proteolytically cleaved, transforming it into a linear, truncated form known as tLyP-1 (CGNKRTR). This cleavage reduces its affinity for p32.[2]

-

Secondary Binding: The cleavage exposes a C-terminal C-end rule (CendR) motif (R/KXXR/K). This newly exposed motif on tLyP-1 then binds to Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2), which act as secondary receptors.[2][7]

-

Internalization: The tLyP-1-NRP interaction triggers endocytosis, leading to the internalization of the peptide and any conjugated cargo into the cell and facilitating deeper penetration into the tumor parenchyma.[2][7]

References

- 1. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. Use of Labelled tLyP-1 as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]

The C-End Rule (CendR) Motif: A Technical Guide to LyP-1 Internalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of LyP-1 peptide internalization, focusing on the pivotal role of the C-end rule (CendR) motif. LyP-1, a tumor-homing peptide, leverages a unique two-step receptor-mediated pathway to penetrate tumor cells, making it a promising vector for targeted drug delivery. This document provides a comprehensive overview of the signaling pathways, quantitative binding data, and detailed experimental protocols relevant to the study of LyP-1 internalization.

The LyP-1 Internalization Pathway: A Two-Receptor System

The internalization of the cyclic peptide LyP-1 (CGNKRTRGC) is not a direct process but rather a sophisticated cascade involving sequential receptor binding and proteolytic cleavage. This process ensures tumor-specific targeting and subsequent cellular uptake.

Initially, the cyclic LyP-1 peptide binds to the p32 protein (also known as gC1qR or HABP1), which is frequently overexpressed on the surface of various tumor cells and tumor-associated macrophages.[1] Following this initial binding, LyP-1 undergoes proteolytic cleavage by cell surface proteases. This cleavage event linearizes the peptide, exposing a cryptic C-terminal CendR motif, (R/K)XX(R/K). The resulting truncated peptide is known as tLyP-1 (CGNKRTR).[1]

The exposed CendR motif of tLyP-1 then engages with high affinity to Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which act as the second-tier receptors.[2][3] This interaction with NRPs triggers a unique form of endocytosis, resembling macropinocytosis, leading to the internalization of the peptide and any conjugated cargo.[4][5] This CendR-mediated pathway is distinct from other known endocytic routes.[4]

Quantitative Data: Binding Affinities

Understanding the binding kinetics of LyP-1 and its truncated form, tLyP-1, to their respective receptors is crucial for optimizing their use in targeted therapies. The following table summarizes the available quantitative data.

| Ligand | Receptor | Binding Affinity (Kd) | Method |

| LyP-1 | p32 | 3 µM | Saturation binding experiments |

| tLyP-1 phage | NRP-1 | 120-fold greater than control phage | Phage binding assay |

| tLyP-1 phage | NRP-2 | 8-fold greater than control phage | Phage binding assay |

| KDKPPR peptide | NRP-1 | 4.7 µM | Surface Plasmon Resonance (SPR) |

Note: A precise dissociation constant (Kd) for the interaction between the tLyP-1 peptide and NRP-1/2 from direct binding assays like Surface Plasmon Resonance (SPR) is not yet definitively reported in the literature, representing an area for further investigation.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in LyP-1 internalization, the following diagrams have been generated using the DOT language for Graphviz.

Caption: LyP-1 internalization pathway.

Caption: CendR-NRP-1 signaling cascade.

Caption: LyP-1 internalization assay workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the internalization of LyP-1.

LyP-1 Binding Assay (Saturation Binding)

Objective: To determine the binding affinity (Kd) of LyP-1 for the p32 receptor.

Materials:

-

Recombinant human p32 protein

-

Biotinylated LyP-1 peptide

-

Streptavidin-HRP conjugate

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant p32 protein (e.g., 1 µ g/well in PBS) overnight at 4°C.

-

Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

-

Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

Prepare serial dilutions of biotinylated LyP-1 peptide in binding buffer (PBS with 0.1% BSA).

-

Add the diluted biotinylated LyP-1 to the wells and incubate for 2 hours at room temperature with gentle agitation.

-

Wash the wells five times with PBST to remove unbound peptide.

-

Add streptavidin-HRP conjugate diluted in binding buffer to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with PBST.

-

Add TMB substrate solution to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Plot the absorbance values against the concentration of biotinylated LyP-1 and fit the data to a one-site binding model to determine the Kd.

In Vitro LyP-1 Internalization Assay (Confocal Microscopy)

Objective: To visualize and quantify the cellular uptake of LyP-1.[6]

Materials:

-

p32-expressing cancer cell line (e.g., MDA-MB-435)

-

Fluorescently labeled LyP-1 (e.g., FITC-LyP-1)

-

Cell culture medium

-

Glass-bottom dishes or chamber slides

-

Paraformaldehyde (PFA)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed the p32-expressing cancer cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled LyP-1.

-

Incubate the cells for various time points (e.g., 30 min, 1h, 2h) at 37°C in a CO₂ incubator.

-

After incubation, wash the cells three times with cold PBS to remove unbound peptide.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for visualizing intracellular distribution).

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips using an appropriate mounting medium.

-

Image the cells using a confocal microscope, acquiring images in the channels corresponding to the fluorescently labeled LyP-1 and DAPI.

-

Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

LyP-1 Cleavage Assay (Fluorogenic Peptide Substrate)

Objective: To determine if cell surface proteases can cleave LyP-1. This is an adapted protocol.

Materials:

-

A fluorogenic peptide substrate containing the LyP-1 cleavage site flanked by a fluorophore and a quencher.

-

p32-expressing cancer cell line

-

Control cell line (low or no p32 expression)

-

Protease inhibitors (broad-spectrum and specific)

-

Assay buffer (e.g., HBSS)

-

96-well black plates

-

Fluorometer

Procedure:

-

Culture both the p32-expressing and control cell lines to near confluence.

-

Harvest the cells and wash them with assay buffer.

-

Resuspend the cells in assay buffer to a desired concentration.

-

In a 96-well black plate, add the cell suspension to different wells.

-

To some wells, add protease inhibitors to serve as negative controls.

-

Add the fluorogenic LyP-1 peptide substrate to all wells.

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorometer. Cleavage of the peptide will separate the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Compare the rate of fluorescence increase between the p32-expressing cells, control cells, and inhibitor-treated cells to determine the specificity of the cleavage.

Conclusion

The CendR motif is the central switch that governs the internalization of the LyP-1 peptide. The sequential binding to p32 and then to NRP-1/2 provides a dual-targeting mechanism that enhances tumor specificity and cellular uptake. The quantitative data, while still having some gaps that require further research, supports the high-affinity interactions driving this process. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuances of LyP-1 internalization and to leverage this unique pathway for the development of next-generation targeted cancer therapies. The provided diagrams offer a clear visual representation of the complex molecular events, aiding in the conceptual understanding and design of future experiments in this exciting field of drug delivery.

References

- 1. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Labelled tLyP-1 as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tLyp-1: A peptide suitable to target NRP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Evaluation of a Cyclic LyP-1-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of LyP-1 with Neuropilin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism, experimental validation, and signaling pathways associated with the tumor-homing peptide LyP-1 and its interaction with neuropilin (NRP) receptors. The content is structured to offer in-depth insights for professionals engaged in cancer research and targeted drug delivery.

Executive Summary

The cyclic nine-amino-acid peptide, LyP-1 (sequence: CGNKRTRGC), is a promising agent in oncology, recognized for its ability to selectively target tumor cells and tumor-associated lymphatic vessels.[1][2][3] Its mechanism involves a unique dual-receptor process that facilitates cellular internalization, making it an effective vector for delivering therapeutic and imaging agents. This guide details the molecular interactions, quantitative binding characteristics, and the experimental protocols used to elucidate the LyP-1 pathway, culminating in its pro-apoptotic and anti-tumor effects.

The Dual-Receptor Binding Mechanism: p32 and NRP

The action of LyP-1 is not a simple ligand-receptor interaction but a sequential, multi-step process.

-

Initial Binding to p32: LyP-1 first homes to and binds with the cell surface protein p32 (also known as gC1qR or C1QBP), which is overexpressed on various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[4][5][6][7]

-

Proteolytic Cleavage: Following its binding to p32, the cyclic LyP-1 peptide undergoes proteolytic cleavage. This process removes the C-terminal glycine (B1666218) and cysteine, yielding a linear, truncated peptide known as tLyP-1 (sequence: CGNKRTR).[6][8]

-

C-end Rule (CendR) Motif Exposure: The cleavage of LyP-1 is critical as it unmasks a C-terminal "C-end Rule" (CendR) motif, (R/K)XX(R/K).[6][9] This motif is essential for the subsequent interaction with neuropilin receptors.

-

Binding to Neuropilin-1 and -2: The exposed CendR motif of tLyP-1 enables it to bind with high affinity to Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which act as the second-tier receptors.[4][6][9][10] This binding triggers internalization of the peptide and any conjugated cargo into the target cell.[6][8]

This sequential binding and activation mechanism provides a layer of specificity, ensuring that the peptide's penetrating and pro-apoptotic functions are concentrated in the tumor microenvironment where both p32 and NRPs are highly expressed.

Figure 1: The sequential dual-receptor pathway of LyP-1 binding and internalization.

Quantitative Data on Receptor Binding

While much of the literature describes the binding qualitatively, studies using phage display and competitive binding assays have provided some quantitative insights. The truncated form, tLyP-1, demonstrates significantly higher affinity for NRPs compared to the full-length cyclic LyP-1.

| Peptide | Receptor(s) | Binding Affinity/Activity | Comments |

| LyP-1 | p32 | High | Primary receptor for initial tumor homing.[6][7] |

| NRP-1 / NRP-2 | Low / Negligible | The CendR motif is masked in the cyclic form.[11] | |

| tLyP-1 | p32 | Low | Affinity for p32 is diminished after cleavage.[6][11] |

| NRP-1 | High (120-fold greater than control phage) | The exposed CendR motif drives high-affinity binding.[10] | |

| NRP-2 | Moderate (8-fold greater than control phage) | Binds to NRP-2, but with a preference for NRP-1.[10][11] |

Experimental Protocols

The elucidation of the LyP-1 binding mechanism has been dependent on a variety of robust experimental techniques. Detailed below are representative protocols.

In Vitro Binding and Internalization Assay

This protocol is designed to assess the binding and subsequent uptake of LyP-1 in a relevant cancer cell line (e.g., MDA-MB-435 or U87MG, which express p32 and NRPs).[1][10]

Objective: To visualize and quantify the specific binding and internalization of fluorescently labeled LyP-1 or tLyP-1.

Materials:

-

Cancer cell line (e.g., U87MG)

-

Fluorescently labeled peptide (e.g., FAM-tLyP-1)

-

Unlabeled blocking peptide (tLyP-1)

-

Cell culture medium (e.g., DMEM/F-12)

-

Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA)

-

6-well plates with coverslips

-

Fluorescence microscope

Methodology:

-

Cell Seeding: Seed U87MG cells onto coverslips in 6-well plates and allow them to adhere overnight in standard culture conditions (37°C, 5% CO2).

-

Peptide Incubation:

-

For binding assessment, incubate the cells with varying concentrations of FAM-tLyP-1 (e.g., 1, 5, 10, 20 µM) in PBS + 1% BSA for 1 hour at 37°C.[10]

-

For blocking (specificity) assessment, pre-incubate a set of cells with a high concentration of unlabeled tLyP-1 (e.g., 20-fold molar excess) for 30 minutes before adding a low concentration of FAM-tLyP-1 (e.g., 1 or 4 µM).[10]

-

-

Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide.

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Imaging: Mount the coverslips onto microscope slides. Visualize and capture images using a fluorescence microscope with appropriate filters for the fluorophore (e.g., blue light for FAM). A significant reduction in fluorescence in the blocked group compared to the unblocked group indicates specific binding.[10]

Figure 2: Experimental workflow for an in vitro binding and blocking assay.

In Vivo Tumor Homing Studies

This protocol describes how to evaluate the tumor-targeting ability of LyP-1-conjugated agents in a preclinical animal model.[1][7]

Objective: To determine the biodistribution and tumor accumulation of a LyP-1-conjugated imaging agent in tumor-bearing mice.

Materials:

-

Immunocompromised mice (e.g., nude athymic mice)

-

Tumor cells for inoculation (e.g., MDA-MB-435)

-

LyP-1 conjugated to an imaging agent (e.g., a near-infrared fluorophore like Cy5.5 or iron oxide nanoparticles for MRI).[5][12]

-

Control peptide-conjugated agent (using a scrambled peptide sequence).[12]

-

In vivo imaging system (e.g., IVIS for fluorescence, MRI scanner).

Methodology:

-

Tumor Inoculation: Subcutaneously inoculate mice with human cancer cells. Allow tumors to grow to a palpable size (e.g., ~0.5 cm³).[7]

-

Agent Administration: Intravenously inject the tumor-bearing mice with either the LyP-1-conjugated agent or the control agent via the tail vein.

-

In Vivo Imaging: At various time points post-injection (e.g., 1, 2, 24 hours), anesthetize the mice and perform imaging using the appropriate modality to assess signal accumulation in the tumor versus other organs.[12]

-

Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, etc.).

-

Tissue Imaging: Image the excised tissues to confirm and quantify the signal accumulation. A significantly higher signal in the tumors of the LyP-1 group compared to the control group and other organs demonstrates specific tumor homing.[12]

-

Immunohistochemistry (IHC): Snap-freeze tumor tissues for sectioning. Perform IHC staining on tissue sections for markers like p32 and NRP-1 to correlate the location of the agent with the expression of its receptors.[7]

Signaling and Downstream Effects

The binding of tLyP-1 to NRP-1 is not merely for docking; it actively initiates a signaling cascade that leads to internalization and subsequent cellular effects.

-

Internalization Pathway: The tLyP-1-NRP complex is internalized via a pathway that resembles macropinocytosis.[13] This allows the peptide and its cargo to be transported into the cell's cytoplasm.

-

Nuclear Accumulation: Once internalized, LyP-1 has been observed to accumulate in the nuclei of both tumor cells and lymphatic endothelial cells.[3]

-

Pro-apoptotic Activity: Systemic treatment with the LyP-1 peptide alone has been shown to inhibit tumor growth.[1][2] This is attributed to a direct pro-apoptotic or cytotoxic effect on the cells that bind and internalize it.[1][6] The exact mechanism is still under investigation but may involve its interaction with the mitochondrial protein p32, which is a key regulator of cellular metabolism and apoptosis.[6]

Figure 3: Logical flow from LyP-1 binding to downstream cellular effects.

Conclusion

The LyP-1 peptide leverages a sophisticated, sequential targeting system to achieve high specificity for the tumor microenvironment. Its initial binding to the overexpressed p32 receptor, followed by cleavage and high-affinity interaction with neuropilins via an unmasked CendR motif, makes it a powerful tool for targeted therapeutics and diagnostics. The intrinsic pro-apoptotic activity of the peptide further enhances its therapeutic potential. The experimental frameworks detailed in this guide provide a foundation for researchers to further explore and exploit this unique tumor-homing pathway for the next generation of cancer treatments.

References

- 1. pnas.org [pnas.org]

- 2. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A tumor-homing peptide with a targeting specificity related to lymphatic vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The penetrating properties of the tumor homing peptide LyP-1 in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tLyp-1: A peptide suitable to target NRP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Labelled tLyP-1 as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LyP-1 Conjugated Nanoparticles for Magnetic Resonance Imaging of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pro-apoptotic Activity of LyP-1 Peptide in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LyP-1 peptide, with the amino acid sequence CGNKRTRGC, is a cyclic tumor-homing peptide that has garnered significant interest for its ability to induce apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the pro-apoptotic activity of the LyP-1 peptide, detailing its mechanism of action, summarizing available data, outlining key experimental protocols, and visualizing the proposed signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of LyP-1.

Mechanism of Action

The pro-apoptotic cascade initiated by the LyP-1 peptide is a multi-step process that begins with its selective binding to the p32 receptor (also known as gC1qR or HABP), a protein that is notably overexpressed on the surface of various tumor cells, including the well-characterized MDA-MB-435 breast cancer cell line.[1][3]

Following this initial binding, the LyP-1 peptide is internalized by the cancer cell. This internalization is a critical step and is thought to be facilitated by a unique mechanism. The cyclic LyP-1 peptide can be proteolytically cleaved into a linear form, known as tLyP-1. This cleavage exposes a C-terminal "CendR" motif, characterized by the sequence (R/K)XX(R/K). This exposed motif can then interact with neuropilin (NRP) receptors, which further enhances the penetration of the peptide into the cell.[1]

Once inside the cell, the LyP-1 peptide is believed to exert its primary pro-apoptotic effects through the intrinsic, or mitochondrial, pathway of apoptosis. While the exact downstream molecular events are still under investigation, evidence points towards the impairment of mitochondrial function as a key event.[3] This disruption of the mitochondrial integrity can trigger the release of pro-apoptotic factors and initiate the caspase cascade, ultimately leading to programmed cell death.

Quantitative Data on Pro-apoptotic Activity

A significant portion of the research on LyP-1 has focused on its use as a targeting agent for delivering cytotoxic drugs to tumors. Consequently, there is a limited amount of published quantitative data on the intrinsic pro-apoptotic activity of the standalone LyP-1 peptide. The available evidence is largely qualitative or semi-quantitative. The following table summarizes these findings.

| Cancer Cell Line/Model | Treatment | Observed Effect on Apoptosis | Reference |

| MDA-MB-435 (Breast Cancer) | LyP-1 peptide (in vivo) | Treated tumors exhibited distinct foci of apoptotic cells. | [2] |

| MDA-MB-435 (Breast Cancer) | LyP-1 peptide (in vitro) | A dose-dependent increase in the release of lactate (B86563) dehydrogenase, an indicator of cell death, was observed. | [2] |

| Macrophages (in atherosclerotic plaques) | LyP-1 peptide | A significantly higher level of apoptosis was detected in macrophages treated with LyP-1 compared to a control peptide. | [1] |

Signaling Pathways

The complete signaling pathway of LyP-1-induced apoptosis is yet to be fully elucidated. However, based on the established role of the p32 receptor and the involvement of mitochondria, a putative signaling cascade can be proposed. The following diagram provides a conceptual model of the key events in the LyP-1-induced apoptotic pathway.

Caption: A proposed signaling pathway for LyP-1-induced apoptosis in cancer cells.

Experimental Protocols

While specific, detailed protocols for assessing the pro-apoptotic activity of the LyP-1 peptide are not extensively documented in single publications, the following sections provide generalized, yet detailed, methodologies for key apoptosis assays that can be readily adapted for this purpose.

Cell Culture and LyP-1 Peptide Treatment

-

Cell Line Selection: The MDA-MB-435 human breast carcinoma cell line is a highly relevant model due to its confirmed expression of the p32 receptor.[1][2]

-

Standard Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere containing 5% CO2.

-

LyP-1 Peptide Preparation: Lyophilized LyP-1 peptide should be reconstituted in a sterile solvent such as sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 1 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution is further diluted in complete culture medium to the desired final concentrations.

-

Treatment Protocol: Cells should be seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry, or chamber slides for microscopy) and allowed to adhere for 24 hours. The culture medium is then replaced with fresh medium containing various concentrations of the LyP-1 peptide or a vehicle control (the solvent used to dissolve the peptide). The duration of treatment will vary depending on the specific assay but typically ranges from 24 to 72 hours.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V has a high affinity for PS and can be used to identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Detailed Protocol:

-

Following treatment with LyP-1, carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent like Trypsin-EDTA.

-

Combine the detached cells with the previously collected culture medium and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V (or another fluorophore) and 5 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Caption: A detailed workflow for the Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.

-

Principle: The assay utilizes a luminogenic or fluorogenic substrate that contains the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. This cleavage releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7.

-

Detailed Protocol:

-

Seed cells in a 96-well white-walled plate (for luminescence) or a black-walled, clear-bottom plate (for fluorescence) and treat with LyP-1 as described above.

-

After the desired treatment duration, equilibrate the plate to room temperature.

-

Prepare the caspase-3/7 reagent according to the manufacturer's instructions and add a volume equal to the culture volume to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence or fluorescence intensity using a plate reader.

-

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to detect the dissipation of the mitochondrial membrane potential, which is an early indicator of apoptosis.

-

Principle: In healthy, non-apoptotic cells, the mitochondria maintain a high membrane potential. Cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM), accumulate in the mitochondria of healthy cells in response to this high potential, resulting in a bright fluorescent signal. In apoptotic cells, the ΔΨm collapses, and the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.

-

Detailed Protocol:

-

Culture and treat cells with LyP-1 in a suitable format for analysis (e.g., 96-well plate for plate reader analysis, or chamber slides for microscopy).

-

For the final 30 minutes of the treatment period, add the fluorescent dye (e.g., TMRE at a final concentration of 50-100 nM) to the culture medium.

-

As a positive control for mitochondrial depolarization, treat a set of cells with a protonophore such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for 10-15 minutes prior to dye loading.

-

Gently wash the cells twice with pre-warmed PBS or a suitable buffer to remove the medium and any unbound dye.

-

Add fresh pre-warmed buffer to the cells and immediately analyze the fluorescence intensity using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, which is a hallmark of the later stages of apoptosis.

-

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the incorporation of labeled deoxyuridine triphosphates (dUTPs), typically fluorescently labeled, onto the 3'-hydroxyl ends of fragmented DNA.

-

Detailed Protocol:

-

Culture and treat cells with LyP-1 on glass coverslips or in chamber slides.

-

After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

Wash the cells with PBS.

-

Prepare the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells thoroughly with PBS to remove unincorporated nucleotides.

-

Counterstain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize and quantify the fluorescently labeled apoptotic cells using a fluorescence microscope.

-

Conclusion

The LyP-1 peptide stands out as a promising candidate for targeted cancer therapy due to its ability to selectively induce apoptosis in cancer cells that overexpress the p32 receptor. Its well-defined targeting and internalization mechanism provides a solid foundation for its further development. While the overarching mechanism of mitochondrial-mediated apoptosis is becoming clearer, there remains a need for more in-depth research to fully map out the intricate downstream signaling cascade and to generate comprehensive quantitative data on the pro-apoptotic efficacy of the standalone LyP-1 peptide. The detailed experimental protocols provided in this technical guide offer a robust framework for researchers to further investigate, characterize, and ultimately harness the anticancer properties of the LyP-1 peptide.

References

The Role of LyP-1 TFA in Targeting Tumor Microenvironments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant challenge in cancer therapy. Its complex and dynamic nature, comprising tumor cells, stromal cells, blood vessels, lymphatic networks, and the extracellular matrix, often limits the efficacy of conventional and targeted treatments. A promising strategy to overcome these hurdles is the use of tumor-homing peptides that can selectively deliver therapeutic and imaging agents to the TME. LyP-1, a cyclic nonapeptide (CGNKRTRGC), has emerged as a potent targeting moiety due to its specific affinity for the tumor microenvironment. This technical guide provides an in-depth overview of LyP-1 and its trifluoroacetate (B77799) (TFA) salt, focusing on its mechanism of action, its role in targeting the TME, and its applications in cancer research and drug development.

Mechanism of Action: A Dual-Receptor Targeting Strategy

LyP-1's unique targeting capabilities stem from a sophisticated, multi-step process involving two key cell surface receptors: p32/gC1qR and Neuropilin-1 (NRP1).

Primary Targeting: Binding to p32/gC1qR

The initial homing of LyP-1 to the tumor is mediated by its binding to the cell surface protein p32, also known as the globular C1q receptor (gC1qR).[1][2] p32 is overexpressed on the surface of various tumor cells, tumor-associated macrophages (TAMs), and endothelial cells of tumor lymphatics, particularly within hypoxic and metabolically deprived regions of the TME.[2][3] In contrast, p32 is primarily localized intracellularly in normal tissues, providing a basis for the tumor-specific accumulation of LyP-1.[2] The interaction between LyP-1 and p32 is characterized by a moderate binding affinity.

Internalization and Penetration: The Role of Neuropilin-1 (NRP1)